4-Phenylthieno[3,2-c]pyridine
Overview
Description
4-Phenylthieno[3,2-c]pyridine is a chemical compound with the molecular formula C13H9NS and a molecular weight of 211.28200 . It is a common name for this compound .
Synthesis Analysis
The synthesis of 4-Phenylthieno[3,2-c]pyridine involves several steps. The synthetic route includes the use of 4-phenyl-6,7-di… (CAS#:76356-25-7), 2-Thiopheneacet… (CAS#:20893-30-5), and 2-Thiopheneethy… (CAS#:30433-91-1) as precursors . The literature also mentions the use of cyclic secondary amines for the preparation of thieno [3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of 4-Phenylthieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a phenyl group attached . The exact mass of the molecule is 211.04600 .Physical And Chemical Properties Analysis
4-Phenylthieno[3,2-c]pyridine has a density of 1.231, a boiling point of 380.7ºC at 760 mmHg, and a melting point of 61-62ºC . The molecular formula of the compound is C13H9NS .Scientific Research Applications
Molecular Structure and Properties
- 4-Phenylthieno[3,2-c]pyridine derivatives exhibit planar molecular structures, allowing them to form chains via intermolecular hydrogen bonds. This structural characteristic may influence their reactivity and interactions in various applications (Rodríguez et al., 1998).
Synthesis and Chemical Transformation
- The compound can undergo chemical transformations to form different derivatives. For example, N-(2-hydroxy-2-Phenethyl)-2-aminomethylthiophens can be converted into thienotetrahydro-pyridines, showcasing its versatility in chemical synthesis (Mackay & Waigh, 1982).
Polymer Science
- Pyridine-containing aromatic diamines, including 4-phenyl derivatives, have been used to synthesize polyimides. These polyimides exhibit good solubility in common organic solvents, thermal stability, and excellent mechanical properties, making them suitable for advanced material applications (Yan et al., 2011).
Medicinal Chemistry
- Novel 3-azido-N-phenylthieno[2,3-b]pyridine-2-carboxamides, containing phenyl or hetaryl moiety, have been synthesized. The structural variations in these compounds could have implications in medicinal chemistry, potentially offering new therapeutic agents (Kanishcheva et al., 2019).
Redox Chemistry
- The redox properties of complexes involving 4-Phenylthieno[3,2-c]pyridine derivatives have been studied, providing insights into their potential applications in electrochemical processes or as catalytic agents (Whalley et al., 2011).
Optical and Electronic Materials
- Pyridine-extended dithienophospholes, including 4-phenyl derivatives, exhibit high luminescence quantum yields. This characteristic makes them promising candidates for new fluorescent probes in optical and electronic applications (Demay-Drouhard & Baumgartner, 2020).
properties
IUPAC Name |
4-phenylthieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKIEYHNLJFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509555 | |
Record name | 4-Phenylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthieno[3,2-c]pyridine | |
CAS RN |
81820-65-7 | |
Record name | 4-Phenylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.